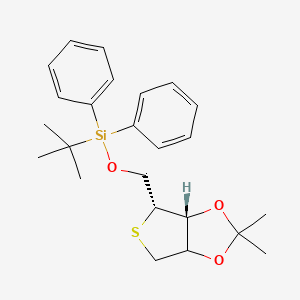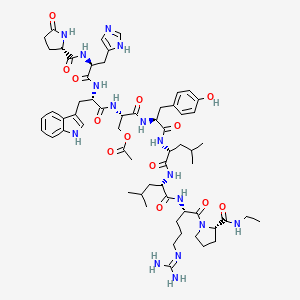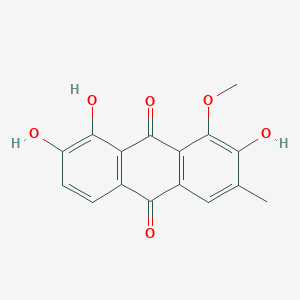
Oat1/3-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oat1/3-IN-1 is a compound that acts as an inhibitor of organic anion transporters 1 and 3. These transporters are crucial for the renal clearance of various endogenous and exogenous compounds, including drugs and metabolic by-products. Organic anion transporters 1 and 3 are primarily expressed in the kidneys and play a significant role in drug disposition and safety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oat1/3-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product. Typically, the synthesis involves the use of organic solvents, catalysts, and reagents that facilitate the formation of the desired chemical structure.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial production also includes purification steps such as crystallization, filtration, and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Oat1/3-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound. Substitution reactions result in compounds with different functional groups.
Aplicaciones Científicas De Investigación
Oat1/3-IN-1 has several scientific research applications, including:
Chemistry: Used to study the inhibition of organic anion transporters and their role in drug metabolism and disposition.
Biology: Investigates the physiological and pathological roles of organic anion transporters in various biological systems.
Medicine: Explores the potential therapeutic applications of inhibiting organic anion transporters in treating diseases such as kidney disorders and drug-induced nephrotoxicity.
Industry: Utilized in the development of new drugs and the assessment of drug-drug interactions involving organic anion transporters.
Mecanismo De Acción
Oat1/3-IN-1 exerts its effects by inhibiting the activity of organic anion transporters 1 and 3. These transporters are responsible for the uptake of various anionic compounds from the blood into renal proximal tubule cells. By inhibiting these transporters, this compound reduces the renal clearance of substrates, leading to increased plasma concentrations and prolonged half-lives of these compounds. The molecular targets of this compound are the transporter proteins themselves, and the inhibition occurs through competitive binding at the transporter sites.
Comparación Con Compuestos Similares
Similar Compounds
Probenecid: Another inhibitor of organic anion transporters, used to increase the plasma concentration of certain drugs.
Benzylpenicillin: A substrate of organic anion transporters, often used in studies to assess transporter activity.
Furosemide: A diuretic that is also a substrate of organic anion transporters.
Uniqueness
Oat1/3-IN-1 is unique in its dual inhibition of both organic anion transporters 1 and 3, providing a broader range of inhibition compared to compounds that target only one transporter. This dual inhibition makes this compound a valuable tool in studying the combined effects of these transporters on drug disposition and renal function.
Propiedades
Fórmula molecular |
C16H12O6 |
|---|---|
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
2,7,8-trihydroxy-1-methoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O6/c1-6-5-8-11(16(22-2)12(6)18)15(21)10-7(13(8)19)3-4-9(17)14(10)20/h3-5,17-18,20H,1-2H3 |
Clave InChI |
RVURFFCNSWQLMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC(=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12393320.png)
![(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12393333.png)
![[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12393334.png)
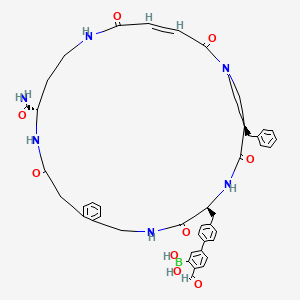
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
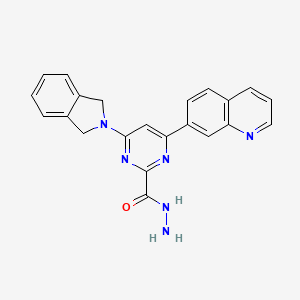
![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
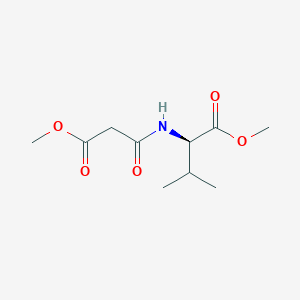
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)

